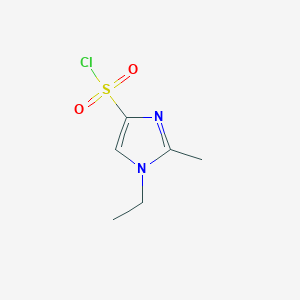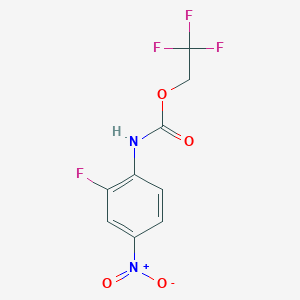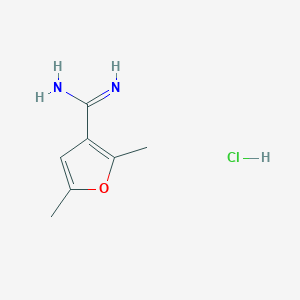
2,5-Dimethylfuran-3-carboximidamide hydrochloride
Overview
Description
2,5-Dimethylfuran-3-carboximidamide hydrochloride is an organic compound with the chemical formula C7H11ClN2O and a molecular weight of 174.63 g/mol . It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a carboximidamide group attached to the furan ring. This compound is typically found in a powdered form and is used in various scientific research applications .
Preparation Methods
The synthesis of 2,5-Dimethylfuran-3-carboximidamide hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylfuran with cyanamide under acidic conditions to form the carboximidamide group. The reaction is typically carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound . Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
2,5-Dimethylfuran-3-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to primary amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5-Dimethylfuran-3-carboximidamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethylfuran-3-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The carboximidamide group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The furan ring may also participate in various biochemical reactions, contributing to the compound’s overall effects .
Comparison with Similar Compounds
2,5-Dimethylfuran-3-carboximidamide hydrochloride can be compared with other similar compounds, such as:
2,5-Dimethylfuran: A simpler derivative without the carboximidamide group, used as a biofuel and chemical intermediate.
2,5-Diformylfuran: An oxidized derivative used in the synthesis of polymers and other materials.
2,5-Dimethylfuran-3-carboxylic acid: An oxidized form of the compound with different chemical properties and applications.
Properties
IUPAC Name |
2,5-dimethylfuran-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-4-3-6(7(8)9)5(2)10-4;/h3H,1-2H3,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDQOYLPWBWVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)

![3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B1453887.png)
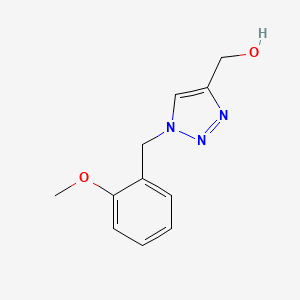
![3-[(2,4-Difluorophenyl)sulfanyl]piperidine](/img/structure/B1453891.png)
![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1453893.png)

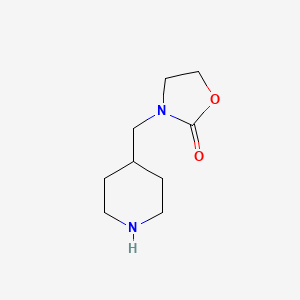
![1-[(Piperidin-4-yl)methyl]imidazolidin-2-one](/img/structure/B1453896.png)
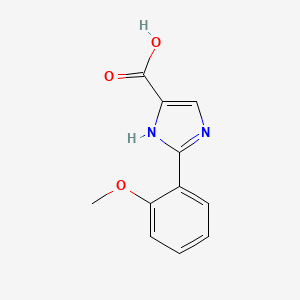
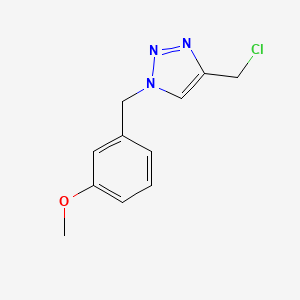
![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453901.png)
